Home > Products > Screening Compounds P6204 > 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid - 1008403-85-7

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

Catalog Number: EVT-3136348
CAS Number: 1008403-85-7
Molecular Formula: C14H13N3O3
Molecular Weight: 271.276
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (8)

Compound Description: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (8) is a compound investigated for its antiproliferative activity. It has shown promising anticancer activity against various human cancer cell lines, including colon cancer cell line HT-29 (IC50 = 1.76 μM), lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and gastric cancer cell line MKN45 (IC50 = 2.32 μM) []. The compound's crystal structure has been determined, revealing a tetragonal system with the space group P4(3) [].

(S)-2-Amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

Compound Description: (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608) is a radioligand developed as a selective tool for studying GluK1 receptors, a subtype of kainic acid receptors belonging to the ionotropic glutamate receptor family [, ]. The synthesis of this radioligand offers a less labor-intensive alternative compared to previous GluK1 radioligands, making it a valuable tool for structure-activity relationship studies targeting these receptors [, ].

Relevance: Similar to 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid, this compound features a thieno[3,2-d]pyrimidine core structure but lacks the 2-methylbenzofuran moiety. Notably, both compounds share the (S)-2-aminopropanoic acid substituent directly attached to the pyrimidine ring, though at different positions (position 1 for [3H]-NF608 and position 4 for the target compound). This common structural element suggests a potential role in their binding affinity and selectivity profiles for their respective targets. [, ]

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid

Compound Description: 3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid, referred to as N43 in the study, is a potent and selective inhibitor of KDM5A, a histone lysine demethylase []. It exhibits its inhibitory action through a covalent interaction with a non-catalytic cysteine residue (Cys481) located near the enzyme's active site []. This specific interaction highlights the potential for developing selective inhibitors targeting this family of enzymes.

Relevance: While sharing the common pyrimidine core and propanoic acid moiety with 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid, this compound incorporates a diazepane ring linked to the pyrimidine ring. Additionally, it features a pyridine ring at position 2 of the pyrimidine, contrasting with the 2-methylbenzofuran system in the target compound. The presence of the acrylamide group, capable of covalent modification, further distinguishes this compound. These differences highlight how structural modifications around a central pyrimidine scaffold can lead to distinct binding modes and selectivity profiles for different therapeutic targets. []

3-((2-(pyridin-2-yl)-6-(4-(vinylsulfonyl)-1,4-diazepan-1-yl)pyrimidin-4-yl)amino)propanoic acid

Compound Description: 3-((2-(pyridin-2-yl)-6-(4-(vinylsulfonyl)-1,4-diazepan-1-yl)pyrimidin-4-yl)amino)propanoic acid, designated as N44 in the research, is another KDM5A inhibitor structurally related to N43 []. Like N43, it targets the same non-catalytic cysteine residue (Cys481) near the enzyme's active site, suggesting a similar mode of action [].

3-((6-(4-(2-cyano-3-methylbut-2-enoyl)-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid

Compound Description: This compound, identified as a potential hydrolysis product of the KDM5A inhibitor N45, shares structural features with both N43 and N44 []. Although its biological activity isn't explicitly discussed in the provided information, its presence as a potential metabolite of N45 suggests it might possess some inhibitory activity towards KDM5A.

N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid)

Compound Description: N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, also known as 8-deazafolic acid, is a potent inhibitor of folate-dependent bacteria, such as Streptococcus faecium and Lactobacillus casei, and displays antitumor activity against lymphoid leukemia L1210 in mice [].

Relevance: This compound shares a critical structural feature with 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid: a pyrimidine ring as the central scaffold. Both compounds also incorporate an amino acid moiety, though 8-deazafolic acid features a glutamic acid residue, while the target compound has a propanoic acid. The presence of a bicyclic heteroaromatic system fused to the pyrimidine distinguishes 8-deazafolic acid, incorporating a pyrido[3,2-d]pyrimidine moiety instead of the 2-methylbenzofuro[3,2-d]pyrimidine system in the target compound. This structural variation underscores the exploration of diverse heterocyclic frameworks to optimize biological activities within this class of compounds. []

(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid

Compound Description: (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid and its salts are described as having potential pharmaceutical applications. The research focuses on disclosing various crystalline forms of this compound [, , ].

Relevance: This compound and 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid share a common structural motif: a central pyrimidine ring substituted with an (S)-2-aminopropanoic acid group. This shared feature suggests potential similarities in their pharmacological profiles, though their specific targets and mechanisms of action might differ. The compounds diverge in their substituents at other positions on the pyrimidine ring. While the target compound incorporates a 2-methylbenzofuran ring, this compound features a more complex substituent including a phenyl ring, a trifluoroethoxy linker, and a pyrazole ring. These differences highlight how modifications to the substituents around the core pyrimidine structure can lead to diverse pharmacological properties. [, , ]

(S)-2-amino-3-(4-(2-amino-6-((R)-2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic acid

Compound Description: (S)-2-amino-3-(4-(2-amino-6-((R)-2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic acid and its salts are the focus of research aimed at identifying different solid forms, including salts and polymorphs, to optimize their pharmaceutical properties [, ]. The emphasis on solid-state characterization suggests a potential development path for these compounds as drug candidates.

3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives

Compound Description: A series of 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines []. The research focuses on exploring the cytotoxic potential of hybrid molecules combining pyridopyrimidine and thiazole moieties [].

Relevance: These derivatives, while sharing the pyrimidine core with 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid, lack the propanoic acid moiety. Instead, they incorporate a pyrido[2,3-d]pyrimidine system linked to a thiazole ring via an ethyl bridge. The presence of an aromatic substituent on the thiazole ring further distinguishes these derivatives. The study emphasizes the exploration of diverse heterocyclic systems and substituents around a central pyrimidine scaffold to identify potent cytotoxic agents. []

Properties

CAS Number

1008403-85-7

Product Name

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid

Molecular Formula

C14H13N3O3

Molecular Weight

271.276

InChI

InChI=1S/C14H13N3O3/c1-7(14(18)19)15-13-12-11(16-8(2)17-13)9-5-3-4-6-10(9)20-12/h3-7H,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

IWVUSUNIFRXFTI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)NC(C)C(=O)O)OC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.